molecular formula C22H17NO6 B5327824 ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate

ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate

Cat. No. B5327824
M. Wt: 391.4 g/mol
InChI Key: STHDWXNFQXMXMZ-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate, also known as C16H11NO6, is a chemical compound used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 99-102°C.

Mechanism of Action

The mechanism of action of ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate is dependent on its specific application. As a fluorescent probe, it binds to metal ions in biological samples and emits fluorescence upon excitation. As a photosensitizer, it generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific application. As a fluorescent probe, it does not have any known biochemical or physiological effects. As a photosensitizer, it can induce cell death in cancer cells through the generation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate in lab experiments include its high sensitivity and selectivity as a fluorescent probe and its potential as a photosensitizer for cancer treatment. However, its limitations include the potential for toxicity upon exposure to light and the need for specialized equipment for its use as a photosensitizer.

Future Directions

For the use of ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate in scientific research include the development of new applications for its use as a fluorescent probe and the synthesis of new derivatives with improved properties for use as a photosensitizer. Additionally, further research is needed to understand the potential toxicity of this compound and to develop safer methods for its use as a photosensitizer.

Synthesis Methods

The synthesis of ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate involves the reaction between 3-nitrobenzaldehyde, ethyl acetoacetate, and 5-nitro-2-furaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of the desired product. The yield of the product is dependent on the reaction conditions, such as the type and amount of catalyst used, reaction temperature, and reaction time.

Scientific Research Applications

Ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate has been used in scientific research for various purposes. It is commonly used as a fluorescent probe to detect metal ions in biological samples. It is also used as a photosensitizer in photodynamic therapy, a treatment for cancer. Additionally, it has been used as a precursor for the synthesis of other compounds with potential biological activity.

properties

IUPAC Name

ethyl (Z)-2-benzoyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6/c1-2-28-22(25)19(21(24)15-7-4-3-5-8-15)14-18-11-12-20(29-18)16-9-6-10-17(13-16)23(26)27/h3-14H,2H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHDWXNFQXMXMZ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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